DL-Serina-2,3,3-d3

Descripción general

Descripción

DL-Serine-2,3,3-d3 is a deuterated form of serine, an amino acid that plays a crucial role in various biological processes. The incorporation of deuterium atoms into the serine molecule makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and enzymatic reactions.

Aplicaciones Científicas De Investigación

Biomolecular Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

DL-Serine-2,3,3-d3 is extensively used in biomolecular NMR studies. The deuterium labeling enhances the resolution and sensitivity of NMR experiments, allowing researchers to investigate the structure and dynamics of proteins and other biomolecules in solution. This technique is pivotal for understanding protein folding and interactions at a molecular level .

Metabolomics

In metabolomics, DL-Serine-2,3,3-d3 serves as a tracer to study metabolic pathways involving serine metabolism. Its incorporation into metabolic studies helps elucidate the role of serine in various physiological and pathological states, including cancer metabolism where altered serine levels are often observed .

Neuroscience Applications

Role in Neurotransmission

DL-Serine is a co-agonist at the N-methyl-D-aspartate receptor (NMDAR), which is essential for synaptic plasticity and memory formation. Research indicates that D-serine levels correlate with cognitive functions and may serve as a biomarker for neurodegenerative diseases such as Alzheimer's disease . Studies have shown that alterations in D-serine levels can affect neuronal excitability and synaptic transmission .

Potential Therapeutic Agent

Due to its involvement in neurotransmission, DL-Serine has been explored as a potential therapeutic agent for cognitive impairments associated with aging and neurodegenerative conditions. The modulation of D-serine levels may offer new strategies for treating disorders characterized by synaptic dysfunction .

Clinical Applications

Cancer Research

DL-Serine-2,3,3-d3 has been utilized in cancer research to understand how cancer cells alter their metabolism to support growth and survival. By tracing the incorporation of deuterated serine into cellular metabolites, researchers can gain insights into the metabolic adaptations of tumors .

Diagnostics and Biomarkers

The unique isotopic signature of DL-Serine-2,3,3-d3 allows it to be used as a diagnostic tool in clinical settings. Its levels can be measured to assess metabolic disorders or the efficacy of therapeutic interventions in conditions like cancer or neurodegenerative diseases .

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

DL-Serine-2,3,3-d3, a deuterium-labeled form of DL-Serine, primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .

Mode of Action

DL-Serine-2,3,3-d3 acts as an agonist at the glycine site of NMDA receptors . This means it binds to these receptors and activates them, enhancing their function. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects .

Biochemical Pathways

The activation of NMDA receptors by DL-Serine-2,3,3-d3 affects several biochemical pathways. One key pathway is the serine biosynthesis pathway , where DL-Serine-2,3,3-d3 can be used to study cancer metabolism . Additionally, it serves as a tool in metabolomics studies to quantify the serine pool within cells and tissues .

Pharmacokinetics

The presence of deuterium in the compound can potentially affect its pharmacokinetic profile, as deuterium substitution has been shown to influence the metabolic stability of drugs .

Result of Action

DL-Serine-2,3,3-d3 has been reported to exhibit antiviral activity against the multiplication of tobacco mosaic virus (TMV) . This suggests that the compound’s action can lead to molecular and cellular effects that inhibit viral replication.

Action Environment

The action, efficacy, and stability of DL-Serine-2,3,3-d3 can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature away from light and moisture for optimal stability .

Análisis Bioquímico

Biochemical Properties

DL-Serine-2,3,3-d3, like its unlabeled counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

DL-Serine-2,3,3-d3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, DL-Serine-2,3,3-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Serine-2,3,3-d3 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DL-Serine-2,3,3-d3 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DL-Serine-2,3,3-d3 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

DL-Serine-2,3,3-d3 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of DL-Serine-2,3,3-d3 and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided here is based on current knowledge and understanding .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DL-Serine-2,3,3-d3 can be synthesized through the deuteration of serine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process.

Industrial Production Methods

In industrial settings, the production of DL-Serine-2,3,3-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic purity.

Análisis De Reacciones Químicas

Types of Reactions

DL-Serine-2,3,3-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert DL-Serine-2,3,3-d3 into its corresponding alcohol derivatives.

Substitution: The deuterium atoms in DL-Serine-2,3,3-d3 can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include deuterated oxo derivatives, alcohol derivatives, and substituted serine compounds. These products are valuable for further research and applications in various fields.

Comparación Con Compuestos Similares

DL-Serine-2,3,3-d3 is unique due to its deuterium labeling, which distinguishes it from other forms of serine. Similar compounds include:

L-Serine: The non-deuterated form of serine, commonly found in nature.

D-Serine: The D-isomer of serine, which has different biological functions compared to L-serine.

DL-Serine: A racemic mixture of D-Serine and L-Serine, used in various research applications.

The deuterium labeling in DL-Serine-2,3,3-d3 provides unique advantages in research, such as enhanced stability and the ability to trace metabolic pathways more accurately.

Actividad Biológica

DL-Serine-2,3,3-d3 is a deuterium-labeled form of serine, an amino acid that plays crucial roles in various biological processes. This article delves into its biological activity, particularly focusing on its pharmacological implications, metabolic pathways, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇D₃NO₃ |

| Molecular Weight | 108.111 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 394.8 ± 32.0 °C |

| Flash Point | 192.6 ± 25.1 °C |

DL-Serine-2,3,3-d3 is characterized by its stable isotopes of hydrogen and carbon, which can influence its pharmacokinetic and metabolic profiles compared to non-deuterated forms .

Role in Neurotransmission

D-serine, the enantiomer of DL-serine, acts as an endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, crucial for synaptic plasticity and cognitive functions. Research indicates that D-serine levels are closely linked to conditions such as schizophrenia and Alzheimer's disease. In these contexts, altered D-serine signaling can lead to cognitive impairments due to either excessive or deficient NMDA receptor activation .

Antiviral Activity

DL-Serine has demonstrated antiviral properties , particularly against the tobacco mosaic virus (TMV). Studies suggest that it may interfere with viral replication mechanisms, indicating potential applications in antiviral drug development .

Metabolic Pathways

DL-Serine is synthesized from L-serine via the enzyme serine racemase (SR), which also facilitates the conversion of D-serine back to L-serine. This metabolic flexibility allows for dynamic regulation of D-serine levels in the brain, which is critical for maintaining normal physiological functions .

Enzymatic Interactions

D-serine is metabolized by D-amino acid oxidase (DAAO), which plays a significant role in its degradation. The balance between synthesis and degradation is vital for neurological health, as dysregulation can contribute to neurodegenerative diseases .

Case Studies and Research Findings

- Cognitive Impairment : A study highlighted the role of D-serine in cognitive function among aging populations and those with dementia. It was found that decreased D-serine levels correlate with impaired synaptic plasticity and learning deficits .

- Schizophrenia Treatment : Clinical trials have explored the therapeutic potential of D-serine supplementation in schizophrenia treatment, showing promising results in enhancing cognitive function and reducing symptoms .

- Acid Tolerance Mechanism : Research on Escherichia coli revealed that L-serine deamination leads to pyruvate production, which enhances bacterial survival under acidic conditions. This suggests that serine metabolism could be a target for developing new antimicrobial strategies .

Propiedades

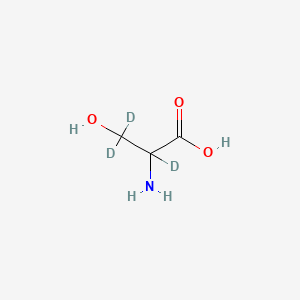

IUPAC Name |

2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.